Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide: A Technical Guide
Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide, a valuable intermediate in organic synthesis. The synthesis involves a two-step process commencing with the protection of a hydroxyl group, followed by the formation of a Weinreb amide. This document details the experimental protocols for each step, presents relevant quantitative data, and visualizes the synthetic workflow.
Introduction
2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide is a Weinreb amide derivative. Weinreb amides are versatile functional groups in organic chemistry, prized for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] The tert-Butyldiphenylsilyl (TBDPS) group is a sterically hindered silyl ether protecting group, notable for its high stability under a variety of reaction conditions, particularly acidic environments.[2] The combination of these two functionalities makes the target molecule a useful building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.
The synthesis proceeds via two key transformations:
-
Silyl Ether Protection: The hydroxyl group of a suitable starting material, such as glycolic acid or its ester derivative, is protected with a tert-butyldiphenylsilyl group.
-
Weinreb Amide Formation: The carboxylic acid of the silyl-protected intermediate is then coupled with N,O-dimethylhydroxylamine to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid
This step involves the protection of the hydroxyl group of a glycolic acid derivative with tert-butyldiphenylsilyl chloride (TBDPS-Cl).
Materials:
-
Ethyl glycolate (or other suitable glycolic acid ester)
-
tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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1.0 M Hydrochloric acid (HCl)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Anhydrous Methanol (MeOH)
-
Toluene
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting glycolic acid ester (1.0 equivalent) in anhydrous DMF (approximately 2-10 mL per mmol of substrate).[3]
-
To the stirred solution, add imidazole (2.2–3.0 equivalents) followed by the dropwise addition of TBDPS-Cl (1.1–1.5 equivalents) at room temperature.[3][4]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of anhydrous methanol (2.2–3.0 equivalents).[4]
-
Remove the DMF by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate.[3]
-
Wash the organic layer sequentially with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[3][4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude TBDPS-protected ester.
-
The ester is then hydrolyzed to the carboxylic acid using standard procedures, such as saponification with lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidic workup.
-
Purify the crude 2-((tert-Butyldiphenylsilyl)oxy)acetic acid by silica gel column chromatography.
Step 2: Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide
This step involves the coupling of the synthesized 2-((tert-Butyldiphenylsilyl)oxy)acetic acid with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. Various peptide coupling reagents can be employed for this transformation.[5]
Materials:
-
2-((tert-Butyldiphenylsilyl)oxy)acetic acid (from Step 1)
-
N,O-Dimethylhydroxylamine hydrochloride
-
A suitable peptide coupling reagent (e.g., HATU, HBTU, or DCC with an additive like HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Ethyl acetate (EtOAc)
-
1.0 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-((tert-Butyldiphenylsilyl)oxy)acetic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the peptide coupling reagent (typically 1.1-1.5 equivalents) and the racemization suppressant additive if required (e.g., HOBt, 1.1-1.5 equivalents).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 equivalents) and the non-nucleophilic base (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1.0 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide.
Quantitative Data
Specific yield and characterization data for the direct synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide are not extensively reported in the literature. However, based on similar reported syntheses, the following can be expected:
| Step | Product | Typical Yield Range | Purity |
| 1 | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | 80-95% | >95% (after chromatography) |
| 2 | 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide | 70-90% | >95% (after chromatography)[4] |
Physicochemical Properties of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide:
| Property | Value |
| CAS Number | 154698-93-8[6] |
| Molecular Formula | C₂₀H₂₇NO₃Si[6] |
| Molecular Weight | 357.52 g/mol [6] |
| Boiling Point | 395 °C (at 760 mmHg)[6] |
Visualizations
Synthetic Pathway
Caption: Overall synthetic scheme for the preparation of the target molecule.
Experimental Workflow
Caption: General experimental workflow for each synthetic step.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide|CAS 154698-93-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 4. 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide - Lead Sciences [lead-sciences.com]
- 5. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
